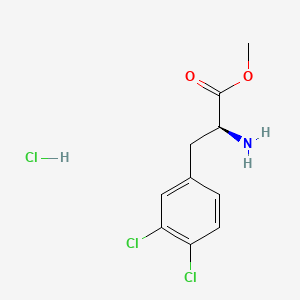
H-Phe(3,4-DiCl)-OMe.HCl
Descripción general
Descripción
H-Phe(3,4-DiCl)-OMe.HCl, also known as 3,4-dichloro-L-phenylalanine methyl ester hydrochloride, is a derivative of phenylalanine. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring at the 3 and 4 positions, a methyl ester group, and a hydrochloride salt. It is commonly used in peptide synthesis and as a building block in the preparation of various bioactive molecules.
Aplicaciones Científicas De Investigación
H-Phe(3,4-DiCl)-OMe.HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe(3,4-DiCl)-OMe.HCl typically involves the following steps:
Starting Material: The synthesis begins with L-phenylalanine.
Chlorination: The phenyl ring of L-phenylalanine is chlorinated at the 3 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxyl group of the chlorinated phenylalanine is then esterified using methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of L-phenylalanine are chlorinated using industrial chlorinating agents.
Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity.
Purification: The final product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
H-Phe(3,4-DiCl)-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorinated phenyl ring to a non-chlorinated form.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of non-chlorinated phenylalanine derivatives.
Substitution: Formation of substituted phenylalanine derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of H-Phe(3,4-DiCl)-OMe.HCl involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of chlorine atoms and the methyl ester group can influence its binding affinity and specificity towards these enzymes. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
Comparación Con Compuestos Similares
H-Phe(3,4-DiCl)-OMe.HCl can be compared with other similar compounds such as:
3,4-Dichlorophenylalanine: Lacks the methyl ester group and hydrochloride salt.
3,4-Dichlorophenylalanine Methyl Ester: Lacks the hydrochloride salt.
Phenylalanine Derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the combination of its chlorinated phenyl ring, methyl ester group, and hydrochloride salt, which confer specific chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other chemical applications.
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFEHXAVUQWDQ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-2,3,3a,8b-tetrahydro-,cis-(9CI)](/img/no-structure.png)

![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)
![S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate](/img/structure/B574548.png)

![5-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-[3-(2-phenoxyethoxy)propyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B574553.png)

